2-(2-Iodobenzamido)benzoic acid
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Overview
Description
2-(2-Iodobenzamido)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring, which is further connected to a benzoic acid moiety
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives, which this compound is a part of, are widely used in various biochemical applications .
Mode of Action
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(2-Iodobenzamido)benzoic acid may also undergo similar biochemical transformations.
Biochemical Pathways
, it is known that benzoic acid derivatives can be involved in various biochemical pathways. For instance, they can be used in the synthesis of oligo(m-phenylene ethynylenes), detoxifiers of organophosphorus nerve agents, and as precursors in the preparation of oxidizing reagents .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds, a group to which this compound belongs, can be influenced by various factors, including their metabolic processes .
Result of Action
It is known that benzoic acid derivatives can have various effects depending on their specific structures and the biochemical pathways they interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of 2-iodobenzoic acid, a related compound, is commonly performed in university organic chemistry labs under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodobenzamido)benzoic acid typically involves the reaction of 2-iodobenzoic acid with an appropriate amine under specific conditions. One common method is the direct condensation of 2-iodobenzoic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodobenzamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or Dess-Martin periodinane are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted benzamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(2-Iodobenzamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a diagnostic agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: An isomer of 2-(2-Iodobenzamido)benzoic acid, commonly used as a precursor in organic synthesis.
4-Iodobenzoic Acid: Another isomer with similar chemical properties but different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a benzamido group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2-iodobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQWTHOHIYCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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